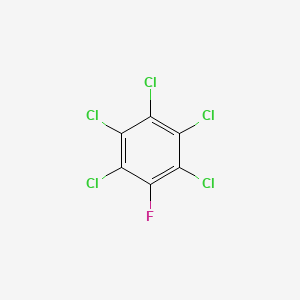

Pentachlorofluorobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentachloro-6-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl5F/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLRKPSTNKQNIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185757 | |

| Record name | Pentachlorofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319-87-9 | |

| Record name | NSC 146405 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentchlorofluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentachlorofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies of Pentachlorofluorobenzene and Its Derivatives

Halogenation and Fluorination Processes

The synthesis of pentachlorofluorobenzene can be achieved through the direct halogenation and fluorination of aromatic precursors. These processes often involve the substitution of hydrogen or other halogen atoms on the benzene (B151609) ring with chlorine and fluorine.

Controlled Synthesis Parameters: Temperature, Pressure, and Stoichiometry

The efficiency and selectivity of halogenation and fluorination reactions are highly dependent on the careful control of reaction parameters.

Temperature: Temperature plays a critical role in the rate and outcome of these reactions. For instance, in the fluorination of polychlorinated benzenes, specific temperature ranges are often required to achieve the desired degree of fluorine substitution. Reactions performed at elevated temperatures can favor the formation of more highly fluorinated products.

Pressure: In gas-phase or high-pressure reactions, pressure is a key variable. For reactions involving gaseous reagents like hydrogen fluoride (B91410), maintaining a specific pressure within an autoclave is crucial for ensuring sufficient reactant concentration and driving the reaction forward. thieme-connect.de

Stoichiometry: The molar ratio of reactants is a fundamental parameter that dictates the product distribution. In the synthesis of this compound from hexachlorobenzene (B1673134), controlling the stoichiometry of the fluorinating agent is essential to prevent the formation of over-fluorinated byproducts like tetrachlorodifluorobenzene or hexafluorobenzene (B1203771). google.comgoogle.comgoogleapis.com Conversely, an excess of the fluorinating agent can be used to drive the reaction towards completion. google.com

Table 1: Illustrative Reaction Parameters for Halogenation/Fluorination

| Parameter | Value/Range | Purpose |

| Temperature | 200-250 °C | To overcome the activation energy for C-Cl bond cleavage. |

| Pressure | Autogenous or applied | To maintain reactants in the liquid phase and increase reaction rate. |

| Reactant Ratio (Hexachlorobenzene:Fluorinating Agent) | 1:1 to 1:5 | To control the degree of fluorination and maximize yield of the desired product. |

Role of Specific Halogenating and Fluorinating Agents

A variety of reagents are employed for the introduction of chlorine and fluorine atoms onto the aromatic ring.

Halogenating Agents: For the chlorination of benzene and its derivatives, elemental chlorine (Cl₂) is a common reagent, often used in conjunction with a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comwikipedia.org These catalysts polarize the halogen molecule, increasing its electrophilicity and facilitating the substitution reaction. masterorganicchemistry.com Other chlorinating agents include sulfuryl chloride (SO₂Cl₂) mixed with aluminum chloride and sulfur monochloride. rsc.org

Fluorinating Agents: The direct fluorination of aromatic compounds with fluorine gas (F₂) is highly exothermic and often leads to a mixture of products, making it difficult to control. vedantu.com Therefore, alternative fluorinating agents are typically used.

Alkali Metal Fluorides: Potassium fluoride (KF) is a widely used and cost-effective fluorinating agent for converting polychloroaromatic compounds to their fluoro-analogs. researchgate.net Cesium fluoride (CsF) is more reactive but also more expensive. researchgate.net The reactivity of these agents can be enhanced by using them in a finely-divided, spray-dried, or freeze-dried form. thieme-connect.de

Hydrogen Fluoride (HF): Anhydrous hydrogen fluoride is a potent fluorinating agent, but its use often requires harsh conditions and specialized equipment due to its corrosive nature. thieme-connect.dethieme-connect.de

Electrophilic Fluorinating Agents: Reagents such as N-fluoropyridinium salts, N-fluorobenzenesulfonimide (NFSI), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) are electrophilic sources of fluorine ("F+"). alfa-chemistry.comwikipedia.org These reagents are particularly useful for the fluorination of electron-rich aromatic compounds under milder conditions. alfa-chemistry.comwikipedia.org

Halogen Exchange Reactions

Halogen exchange (Halex) reactions represent a powerful and widely utilized method for the synthesis of fluoroaromatic compounds, including this compound. researchgate.netscientificupdate.com This approach involves the substitution of a halogen atom (typically chlorine or bromine) with fluorine. researchgate.netthieme-connect.de The process is particularly well-suited for the polyfluorination of perhaloaromatic compounds like hexachlorobenzene. google.comgoogle.comgoogleapis.com

Mechanistic Investigations of Fluorine-Chlorine Exchange

The exchange of chlorine for fluorine on an aromatic ring is a nucleophilic aromatic substitution reaction. However, in substrates lacking activating groups (such as nitro groups), this substitution can be sluggish. google.comgoogle.com The generally accepted mechanism involves the attack of a fluoride ion on the carbon atom bearing the chlorine, proceeding through a Meisenheimer-like intermediate. The stability of this intermediate and the facility of the leaving group's departure influence the reaction rate. While direct nucleophilic substitution is the primary pathway, the possibility of single-electron transfer (SET) mechanisms has also been considered in some electrophilic fluorinations. wikipedia.org

Catalysis in Halogen Exchange: Aminophosphonium Salts and Other Systems

To facilitate the otherwise slow halogen exchange reactions on unactivated aromatic rings, various catalytic systems have been developed.

The use of aminophosphonium salts, such as tetrakis(diethylamino)phosphonium bromide, has been shown to significantly improve the efficiency of halogen exchange reactions. google.comgoogle.com These catalysts enhance the process, allowing for the production of a wide array of fluorinated aromatic compounds under relatively mild conditions. google.comgoogle.com The presence of these catalysts can lead to increased molar yields of the desired products. google.com For instance, in the conversion of hexachlorobenzene, the use of an aminophosphonium catalyst resulted in a significant increase in the molar yield of the desired chlorofluorobenzene products. google.com

Other catalytic systems that have been explored include quaternary ammonium (B1175870) salts, crown ethers, and metal complexes. google.comrsc.orgnih.gov Copper-catalyzed halogen exchange, often referred to as an "aromatic Finkelstein reaction," has emerged as a mild and general method for converting aryl bromides and, in some cases, chlorides to their corresponding iodides, and the principles can be extended to fluorination. rsc.orgnih.gov Nickel-catalyzed systems have also been investigated for halogen exchange reactions. researchgate.net

Phase transfer catalysis (PTC) is a crucial technique in halogen exchange reactions, particularly when using solid inorganic fluorides like potassium fluoride with organic substrates. wikipedia.orgwisdomlib.orgtcichemicals.comcrdeepjournal.org The phase transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the reaction with the haloaromatic substrate occurs. wikipedia.orgwisdomlib.orgcrdeepjournal.org This overcomes the mutual insolubility of the reactants and significantly accelerates the reaction rate. wikipedia.orgwisdomlib.org

Aminophosphonium salts can function as effective phase transfer catalysts in these systems. scientificupdate.com By forming an ion pair with the fluoride anion, the lipophilic cation of the catalyst transports the fluoride into the organic phase, making it available for nucleophilic attack on the polychlorinated benzene. wikipedia.org This approach allows for efficient solid-liquid or liquid-liquid phase transfer catalysis, enabling reactions to proceed under milder conditions and often with improved yields and selectivity. scientificupdate.comwisdomlib.orgbiomedres.us

Table 2: Common Catalysts in Halogen Exchange Reactions

| Catalyst Type | Example(s) | Function |

| Aminophosphonium Salts | Tetrakis(diethylamino)phosphonium bromide | Act as phase transfer catalysts, increasing the solubility and reactivity of fluoride ions in the organic phase. google.comgoogle.comgoogle.com |

| Quaternary Ammonium Salts | Benzyltriethylammonium chloride | Facilitate the transfer of fluoride anions between phases. wikipedia.org |

| Crown Ethers | 18-Crown-6 (B118740) | Sequester alkali metal cations, increasing the nucleophilicity of the fluoride anion. researchgate.net |

| Copper Complexes | Copper(I) iodide with diamine ligands | Catalyze the halogen exchange via an "aromatic Finkelstein" mechanism. rsc.orgnih.gov |

Optimization of Catalyst Systems

The efficiency of synthesizing halogenated aromatic compounds, including this compound, is often dictated by the catalyst employed. Optimization of these catalyst systems is a critical area of research, focusing on enhancing reaction rates, yields, and selectivity.

Transition metal-based catalysts are prominent in halogenation and fluorination reactions. For direct fluorination of arenes, transition metal fluorides such as cobalt(III) fluoride (CoF3), silver(II) fluoride (AgF2), and cerium(IV) fluoride (CeF4) have been utilized. harvard.edu Copper-based catalysts, valued for their cost-effectiveness and lower toxicity, have emerged as a powerful tool for direct C–H halogenation. mdpi.com Systems using metallic copper, copper halides (e.g., CuCl2, CuBr2), copper oxides, and copper acetate (B1210297) have been developed. mdpi.com The catalytic performance in these systems can be significantly influenced by the choice of ligands, additives, and the specific copper source. For instance, the use of directing groups in conjunction with copper catalysts allows for highly regioselective halogenation, particularly at the ortho-position of an aromatic ring. mdpi.com

Another class of effective catalysts for halogen exchange (Halex) reactions are phosphonium salts. Tetra(dihydrocarbylamino)phosphonium halides have been shown to be effective catalysts, which can be used alone or with co-catalysts to enhance the fluorination exchange reaction. google.com The optimization of such catalytic processes can involve modifying the catalyst structure to improve its activity and stability. google.com

Lewis acids also play a crucial role as catalysts in this field. Tris(pentafluorophenyl)borane, B(C6F5)3, is recognized as a highly effective and chemically stable Lewis acid catalyst for various transformations. researchgate.net Furthermore, catalyst performance can be tuned through surface modification. For example, the electronic properties of Nickel Oxide (NiO) nanoparticles have been modulated by surface modification with organic molecules, including those related to pentafluorophenyl groups, to enhance catalytic activity in specific reactions. researchgate.net General principles of catalyst optimization, such as varying the preparation technique (e.g., impregnation) and the use of promoters, are also applicable to enhance the dispersion and reducibility of the active metal species on a support. ub.edu

Table 1: Examples of Catalyst Systems in Aromatic Halogenation This table is interactive. Users can sort columns by clicking on the headers.

| Catalyst Type | Specific Examples | Target Reaction | Reference |

|---|---|---|---|

| Transition Metal Fluorides | CoF3, AgF2, CeF4, MnF3 | Direct Aromatic Fluorination | harvard.edu |

| Copper-Based Catalysts | Metallic Cu, CuX2, CuO, Cu(OAc)2 | C-H Aromatic Halogenation | mdpi.com |

| Phosphonium Salts | Tetra(dihydrocarbylamino)phosphonium halides | Halogen Exchange (Halex) | google.com |

| Lewis Acids | B(C6F5)3 | Various (e.g., Hydrosilylation) | researchgate.net |

| Modified Nanoparticles | NiO-C6F5 | Oxygen Evolution Reaction | researchgate.net |

Influence of Solvent Systems and Reagent Activation

The reaction environment and the reactivity of the fluorinating agent are critical factors that significantly influence the outcome of nucleophilic aromatic substitution reactions for producing this compound. The choice of solvent can affect reagent solubility and the reactivity of nucleophiles, while the activation of otherwise poorly reactive reagents is a key strategy to drive these transformations efficiently.

Aprotic Solvents in Perhalogenation

In the context of perhalogenation and, more specifically, nucleophilic substitution on perhalogenated rings like hexachlorobenzene, the solvent system is crucial. Aprotic solvents are standardly employed because they can dissolve the organic substrate and the fluorinating agent without interfering with the reaction by, for example, protonating the nucleophile. britannica.comlibretexts.org

Polar aprotic solvents are particularly preferred. These solvents possess high dielectric constants, which help to dissolve ionic reagents, but they lack acidic protons. britannica.comlibretexts.org Consequently, they solvate cations well but leave anions relatively "naked" and more nucleophilic. This effect enhances the rate of nucleophilic aromatic substitution. Commonly used polar aprotic solvents in this context include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), N-methylpyrrolidone (NMP), and sulfolane. britannica.comgoogle.com The choice among these solvents can be critical; for instance, reactions involving perhalogenated benzenes are often conducted in polar, aprotic solvents like DMF or NMP at elevated temperatures. google.com The electrochemical reduction of perhalobenzenes is also typically studied in aprotic solvents. researchgate.net

Table 2: Common Aprotic Solvents in Perhalogenation Reactions This table is interactive. Users can sort columns by clicking on the headers.

| Solvent | Abbreviation | Dielectric Constant (approx.) | Boiling Point (°C) | Classification | Reference |

|---|---|---|---|---|---|

| N,N-Dimethylformamide | DMF | 37 | 153 | Polar Aprotic | britannica.comlibretexts.orggoogle.com |

| Dimethyl Sulfoxide | DMSO | 47 | 189 | Polar Aprotic | britannica.com |

| N-Methylpyrrolidone | NMP | 32 | 202 | Polar Aprotic | google.com |

| Sulfolane | - | 43 | 285 | Polar Aprotic | google.com |

| Acetonitrile (B52724) | MeCN | 38 | 82 | Polar Aprotic | libretexts.org |

| Dichloromethane (B109758) | DCM | 9 | 40 | Polar Aprotic | libretexts.org |

Activated Alkali Metal Fluorides

Alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF), are the most common and cost-effective sources of fluoride ions for nucleophilic fluorination. However, their application is often hampered by their high lattice energy and poor solubility in aprotic organic solvents, which renders the fluoride ion insufficiently nucleophilic. nih.gov To overcome this limitation, various activation methods have been developed.

A primary strategy involves the use of phase-transfer catalysts (PTCs), with crown ethers being a classic example. harvard.edumdpi.com An agent like 18-crown-6 can sequester the potassium cation (K+), effectively breaking up the KF ion pair. mdpi.com This complexation increases the solubility of the salt in organic solvents and liberates a more reactive, "naked" fluoride anion. harvard.edumdpi.com The cooperative action of 18-crown-6 and a quaternary ammonium salt, such as tetramethylammonium (B1211777) chloride, can further enhance the reactivity of fluoride ions, enabling Halex fluorinations under mild conditions. acs.org

Beyond crown ethers, oligoethylene glycols and cryptands also serve as effective PTCs for activating alkali metal fluorides. mdpi.com Another approach involves the use of specifically designed organosoluble fluoride reagents. For example, tetrabutylammonium (B224687) (triphenylsilyl)difluorosilicate (TBAT) is an anhydrous solid that serves as a less basic, soluble source of fluoride. harvard.edu Additionally, the reactivity of fluoride-containing ionic liquids can be enhanced through microwave-assisted activation in the presence of alkali metal fluorides. nih.gov These activation strategies are essential for achieving efficient synthesis of fluoroaromatic compounds from their chlorinated precursors.

Synthesis of Polyhalogenated Benzene Derivatives

The synthesis of polyhalogenated benzene derivatives is a field of significant interest due to their use as synthetic intermediates, flame retardants, and materials of interest in medicinal and materials science. nih.govacs.org The key challenge lies in controlling the degree and position of halogenation to access specific isomers.

Selective Halogenation Strategies

Achieving site-selectivity in the functionalization of polyhalogenated arenes, especially those containing identical halogen atoms, is a formidable synthetic challenge due to the similar reactivity of the C-X bonds. nih.govacs.org Several strategies have been developed to overcome this.

One of the most powerful methods is the use of directing groups . mdpi.comrsc.org A functional group on the aromatic ring can coordinate to a metal catalyst, delivering the halogenating agent to a specific, often sterically hindered, position, such as the ortho C-H bond. mdpi.com Groups like amides, carboxylic acids, and various nitrogen-containing heterocycles have been successfully employed as directing groups in palladium, nickel, and copper-catalyzed halogenations. rsc.org

Selectivity can also be controlled by exploiting the inherent electronic and steric properties of the substrate. Electron-donating groups activate the ortho and para positions for electrophilic halogenation, while electron-withdrawing groups direct to the meta position. Steric hindrance can be used to block more accessible sites, thereby promoting reaction at a less hindered position. nih.govacs.org

Furthermore, selectivity can be tuned by the choice of catalyst, ligands, and reaction conditions . Different catalyst systems can exhibit different regioselectivities. For example, in cross-coupling reactions of di- or polyhalogenated arenes, the choice of phosphine (B1218219) ligand on a palladium catalyst can influence which C-X bond undergoes oxidative addition first. nih.govacs.org In some cases, enzymatic halogenation using flavin-dependent halogenases offers remarkable regioselectivity under mild conditions, although this is more common for electron-rich arenes. researchgate.net

Synthesis of Mixed Halogenated Aromatic Compounds

The synthesis of aromatic compounds containing two or more different halogen atoms requires precise and sequential control of reactivity. A common route to these compounds is through nucleophilic aromatic substitution (SNAr) on a polyhalogenated starting material that contains a good leaving group. researchgate.net For instance, starting with a compound like hexachlorobenzene, one chlorine can be selectively substituted with fluorine to produce this compound. Further selective substitutions could, in principle, introduce other halogens.

Another major strategy is transition-metal-catalyzed cross-coupling . A dihalogenated arene containing two different halogens (e.g., 1-bromo-4-chlorobenzene) can be selectively functionalized. Due to the general reactivity trend of C-X bonds (C-I > C-Br > C-Cl > C-F), the more reactive C-Br bond can undergo a coupling reaction, leaving the C-Cl bond intact for a subsequent, different transformation. nih.gov

It is also possible to synthesize mixed halogenated compounds through direct, but often less selective, halogenation methods. The co-combustion of different halogen sources, for example, can lead to the formation of mixed polybrominated/polychlorinated biphenyls and dibenzofurans, highlighting the environmental relevance of these compounds. researchgate.net The controlled synthesis in a laboratory setting, however, typically relies on the more predictable sequential substitution and cross-coupling methodologies.

Chemical Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The reaction involves an electrophile attacking the electron-rich π-system of the aromatic ring, leading to the substitution of a hydrogen atom. libretexts.orgmasterorganicchemistry.com The mechanism typically proceeds in two steps: the initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.commsu.edu

Substituents on an aromatic ring significantly influence the rate of electrophilic substitution by either donating or withdrawing electron density. msu.edumasterorganicchemistry.com Electron-donating groups activate the ring, making it more nucleophilic and accelerating the reaction, whereas electron-withdrawing groups deactivate the ring. masterorganicchemistry.comlibretexts.org

In the case of pentachlorofluorobenzene, the cumulative inductive effect of five chlorine atoms and one highly electronegative fluorine atom renders the aromatic ring extremely electron-deficient. This strong deactivation makes electrophilic aromatic substitution reactions on this compound exceptionally difficult to achieve under standard conditions. The powerful electron-withdrawing nature of the six halogen substituents effectively shields the ring from attack by all but the most potent electrophiles. msu.edu While halogens are typically ortho-, para-directing due to resonance stabilization of the intermediate carbocation at these positions, the extreme deactivation in C₆Cl₅F generally precludes significant EAS reactions. libretexts.orgpressbooks.pub

Nucleophilic Aromatic Substitution (SNAr) Reactions

In stark contrast to its inertness towards electrophiles, the electron-poor nature of this compound makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.org This reaction pathway is characteristic of aromatic rings bearing strong electron-withdrawing groups and a good leaving group. masterorganicchemistry.compressbooks.pub The SNAr mechanism is a two-step addition-elimination process. pressbooks.publibretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org In the second, typically fast step, the leaving group departs, and the aromaticity of the ring is restored. iscnagpur.ac.in

The reactivity of this compound in SNAr reactions is best understood by comparing it to other perhalogenated benzenes, such as hexachlorobenzene (B1673134) (C₆Cl₆) and hexafluorobenzene (B1203771) (C₆F₆). In SNAr reactions, the rate-determining step is usually the initial attack of the nucleophile to form the stabilized intermediate. masterorganicchemistry.com The stability of this intermediate is enhanced by electron-withdrawing groups. pressbooks.pub

A key feature of SNAr on halogenated aromatics is the unusual leaving group ability, which often follows the order F > Cl > Br > I. masterorganicchemistry.com This is counterintuitive to the trend seen in aliphatic SN2 reactions, where iodide is the best leaving group. The reason for this reversal is that the C-X bond is not broken in the rate-determining step. Instead, the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com Furthermore, the electronegativity of the halogen helps to stabilize the negative charge of the Meisenheimer intermediate through an inductive effect. iscnagpur.ac.in

In this compound, the fluorine atom is the most common site of substitution by nucleophiles. Studies comparing the rates of methanolysis have shown a high F/Cl replacement rate ratio, which is characteristic of SNAr reactions with first-row nucleophiles in protic solvents. researchgate.net The five chlorine atoms act as powerful activating groups, further enhancing the reactivity of the ring towards nucleophilic attack at the carbon bearing the fluorine atom.

| Compound | Primary Leaving Group | Activating Groups | Relative Reactivity Trend |

|---|---|---|---|

| Hexafluorobenzene (C₆F₆) | F | 5 x F | High |

| This compound (C₆Cl₅F) | F | 5 x Cl | High (Fluorine is readily displaced) |

| Hexachlorobenzene (C₆Cl₆) | Cl | 5 x Cl | Lower than C₆F₆ or C₆Cl₅F |

The kinetics of SNAr reactions are significantly influenced by the nature of the attacking nucleophile. mmcmodinagar.ac.in The rate of reaction is dependent on the nucleophile's concentration and its intrinsic nucleophilicity. Stronger nucleophiles generally lead to faster reactions. For instance, studies on various aromatic systems show that the reaction rate correlates with the basicity (pKa) of the nucleophile, as described by the Brønsted-type relationship. nih.govudd.cl

In the context of this compound, reactions with a variety of nucleophiles, including alkoxides (like sodium methoxide), amines, and thiolates, have been investigated. The rate constants for these reactions vary over several orders of magnitude depending on the nucleophile's strength and structure. For example, more basic amines or thiolates will react faster than their less basic counterparts. udd.cl The steric bulk of the nucleophile can also play a role, with larger nucleophiles potentially exhibiting slower reaction rates due to steric hindrance during the attack on the aromatic ring.

Solvents play a crucial role in SNAr reactions by stabilizing the charged species involved, namely the reactants, the Meisenheimer intermediate, and the transition states. frontiersin.orgnih.gov The choice of solvent can dramatically affect the reaction rate and, in some cases, the reaction mechanism itself. rsc.org

Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are particularly effective at accelerating SNAr reactions. researchgate.net These solvents are excellent at solvating the cation of the nucleophilic salt but poorly solvate the anion (the nucleophile), leaving it "bare" and highly reactive. Furthermore, they can effectively stabilize the large, charge-delocalized Meisenheimer intermediate. researchgate.net

Protic solvents, like alcohols, can also be used. They can solvate both the nucleophile and the intermediate through hydrogen bonding. frontiersin.org However, strong hydrogen bonding to the nucleophile can decrease its reactivity, sometimes leading to slower rates compared to polar aprotic solvents. Kinetic studies of SNAr reactions in solvent mixtures, such as methanol-DMSO, have shown that the rate constant can change significantly with solvent composition, reflecting the complex interplay of specific and non-specific solvation effects. nih.gov

| Solvent Type | Example | Effect on Nucleophile | Effect on Meisenheimer Complex | General Effect on Rate |

|---|---|---|---|---|

| Polar Aprotic | DMSO, DMF | Poorly solvated, highly reactive | Strongly stabilized | Accelerates |

| Polar Protic | Methanol, Water | Solvated via H-bonding, reactivity may decrease | Stabilized via H-bonding | Variable, often slower than polar aprotic |

| Nonpolar | Benzene (B151609), Hexane (B92381) | Poorly solvated | Poorly stabilized | Slows significantly |

The Meisenheimer complex is a key intermediate in the SNAr pathway. libretexts.orgwikipedia.org Its formation is often the rate-determining step of the reaction. masterorganicchemistry.com These complexes are anionic σ-adducts and are characterized by the loss of aromaticity and the presence of an sp³-hybridized carbon in the ring. libretexts.org

For many SNAr reactions, the Meisenheimer complex is a transient species that is not directly observed. bris.ac.uk However, in reactions involving highly electron-deficient aromatic rings and poor leaving groups, these intermediates can be stable enough to be isolated or detected spectroscopically (e.g., by NMR or UV-Vis). masterorganicchemistry.comwikipedia.org The intense color often observed in SNAr reactions is attributed to the formation of these highly conjugated anionic complexes. bris.ac.uk

In reactions of this compound, while the fluorine is a relatively good leaving group for SNAr, the high electron deficiency of the ring provides significant stabilization for the intermediate. Kinetic and mechanistic studies provide indirect evidence for the formation of a Meisenheimer complex. For example, kinetic studies on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) (a similarly activated system) with sulfite (B76179) ions in DMSO-water mixtures have allowed for the direct observation of a σ-adduct. rsc.org While recent research suggests that some SNAr reactions may proceed through a more concerted pathway without a stable intermediate, the stepwise mechanism via a Meisenheimer complex remains the accepted model for highly activated systems like this compound. bris.ac.uk

Catalytic Transformations Involving PCFB

Catalysis plays a crucial role in the functionalization of this compound, enabling reactions that would otherwise require harsh conditions. Catalysts are employed to improve reaction rates, yields, and selectivity in various transformations, most notably in halogen exchange and hydrodechlorination reactions. google.comgoogle.commdpi.com

The kinetics and selectivity of reactions involving PCFB are significantly influenced by the choice of catalyst and reaction conditions. Catalytic systems are designed to enhance the rate of desired transformations while minimizing side reactions.

In the context of halogen exchange reactions, where chlorine atoms on the PCFB ring are replaced by fluorine, specific catalysts are used to increase the reaction rate and improve selectivity. google.com For instance, the fluorination of perhaloaromatic compounds like PCFB can be effectively achieved using an alkali metal fluoride (B91410) in the presence of a tetra(dihydrocarbylamino)phosphonium halide catalyst. google.comgoogle.com The use of such a catalyst allows the process to be conducted under milder conditions and with smaller excesses of the fluorinating agent compared to uncatalyzed reactions, which often require temperatures above 400°C. google.com The catalyst's function can be to increase the reaction rate, the yield or selectivity, or all of these aspects simultaneously. google.com

Catalytic hydrodechlorination (HDC) is another key transformation whose kinetics and selectivity are highly dependent on the catalyst system. This process is structurally sensitive, meaning the efficiency of the reaction relies on the interaction between the active sites of the catalyst and the substrate molecule. mdpi.com The choice of catalyst support material can have a profound impact on performance. For example, in the HDC of a related compound, p-chlorophenol, a palladium (Pd) catalyst supported on carbon nanotubes (CNTs) demonstrated superior activity compared to the same catalyst on an activated carbon (AC) support. rsc.org This difference in activity is attributed to the porous structure of the supports and the resulting dispersion and nanoparticle size of the active metal. rsc.org

Table 1: Effect of Catalyst Support on Hydrodechlorination Efficiency A comparative look at the conversion of p-chlorophenol (a model organochlorine compound) using different catalyst supports under mild conditions, illustrating the impact on reaction kinetics.

| Catalyst | Metal Loading (wt%) | Conversion after 30 min (%) | Source |

|---|---|---|---|

| Pd/AC | 5% | 72% | rsc.org |

| Pd/CNTs | 5% | 82% | rsc.org |

| Pd/AC | 1% | 55% | rsc.org |

The mechanisms of catalyst-mediated reactions involving PCFB are centered on the activation of the C-Cl bonds. In catalytic hydrodechlorination over palladium-based catalysts, the proposed mechanism involves several key steps. First, molecular hydrogen (H₂) is adsorbed onto the surface of the palladium catalyst and dissociates into atomic hydrogen. researchgate.net Concurrently, the chlorinated aromatic compound (like PCFB) adsorbs onto the catalyst surface. The reaction proceeds via a surface-mediated process where the adsorbed atomic hydrogen sequentially replaces the chlorine atoms on the aromatic ring. researchgate.net

For catalyzed halogen exchange reactions, aminophosphonium catalysts facilitate the process. google.com These catalysts, such as tetrakis(diethylamino)phosphonium bromide, are mixed with the haloaromatic compound and an alkali metal fluoride (e.g., potassium fluoride). google.com The mechanism, while complex, involves the catalyst enhancing the nucleophilicity of the fluoride ion or increasing the susceptibility of the C-Cl bond to nucleophilic attack, thereby facilitating the exchange of chlorine for fluorine under more favorable conditions. google.comgoogle.com The effectiveness of the catalyst is such that it can enable the polyfluorination of perhaloaromatic compounds like PCFB that lack activating groups on the molecule. google.comgoogle.com Some catalytic processes may also operate via a bifunctional mechanism, where different functional groups within a single catalyst molecule simultaneously activate both the substrate and the reagent to lower the transition state energy. mdpi.com

Photochemical and Thermal Transformations

This compound and its derivatives can undergo transformations when subjected to energy in the form of light or heat. These processes involve distinct decomposition mechanisms and pathways.

The study of photodecomposition is critical for understanding the environmental fate and stability of halogenated compounds. Research on complex derivatives synthesized from PCFB precursors, such as perchlorinated trityl radicals, provides insight into these mechanisms. whiterose.ac.ukresearchgate.net The parent perchlorotrityl radical is known to be sensitive to light. whiterose.ac.uk However, its photostability can be dramatically improved by introducing specific substituents onto the phenyl rings. whiterose.ac.ukresearchgate.net

A study demonstrated that introducing meta-n-hexyloxy substituents onto the perchlorotrityl radical structure significantly enhances its photostability, increasing its lifetime under white light illumination by a factor of nearly 10,000. whiterose.ac.ukresearchgate.net The proposed mechanism for this enhanced stability involves the introduction of C-H vibrational states from the alkoxy chains. whiterose.ac.uk These vibrational modes provide an efficient, non-radiative pathway for the excited state to return to the ground state without undergoing chemical decomposition. This process shortens the lifetime of the reactive excited state, thereby reducing the probability of photoreaction. whiterose.ac.uk In contrast, related compounds like hexafluorobenzene and pentafluorobenzene (B134492) have been shown to undergo ring-opening upon photolysis with 254 nm UV light, although the quantum yields for this process are small (φ < 0.03). rsc.org

Table 2: Kinetic Data for Photodecomposition of Perchlorotrityl Radical Derivatives Comparison of photodecomposition rates for a parent radical and its n-hexyloxy substituted derivative in dichloromethane (B109758) solution, highlighting the effect of substitution on photostability.

| Radical Derivative | Light Source | Rate Constant (k/sec⁻¹) | Half-life (sec) | Relative Rate | Source |

|---|---|---|---|---|---|

| Parent Radical | Ambient | 7.28 x 10⁻⁴ | 952 | 440 | whiterose.ac.uk |

| Parent Radical | LED | 1.65 x 10⁻² | - | 1 | whiterose.ac.uk |

The thermal stability of PCFB and its derivatives is a measure of their resistance to decomposition at elevated temperatures. The steric and electronic properties of the molecule and its substituents determine its stability. For instance, the high thermal stability of certain perchlorinated trityl radicals is attributed to the steric shielding of the central alpha-carbon by a barricade of ortho-chlorine atoms. researchgate.net

Studies on these derivatives show that they can be stable up to approximately 120-130°C, above which the rate of decomposition increases sharply. whiterose.ac.uk For one derivative, the half-life at 170°C was found to be only about 20 minutes. researchgate.net The nature of this temperature-dependent degradation suggests that the decomposition likely involves an initiated chain process. whiterose.ac.uk

The decomposition pathway can also be influenced by the surrounding chemical environment. Thermal decomposition studies of the related compound chlorobenzene (B131634) between 800-1010°C showed that in a reductive hydrogen atmosphere, the major products were benzene, HCl, and solid carbon. njit.edu However, when the pyrolysis was conducted in an inert helium atmosphere, significantly more solid carbon and polyphenyl compounds were formed, while less benzene and HCl were produced. njit.edu This indicates that the presence of a hydrogen source can alter the decomposition pathway, favoring hydrodechlorination over polymerization and carbonization. njit.edu A key thermodynamic property related to thermal decomposition is the heat of combustion, which for this compound is reported as 9,906 kJ/kg. googleapis.com

Table 3: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound (PCFB) | C₆Cl₅F |

| Hexachlorobenzene | C₆Cl₆ |

| Hexafluorobenzene | C₆F₆ |

| Pentafluorobenzene | C₆F₅H |

| p-Chlorophenol | C₆H₅ClO |

| Chlorobenzene | C₆H₅Cl |

| Benzene | C₆H₆ |

| Hydrogen Chloride (HCl) | HCl |

| Potassium Fluoride | KF |

| Tetrakis(diethylamino)phosphonium bromide | C₁₆H₄₀BrN₂P |

| n-Hexanol | C₆H₁₄O |

| Dimethyl sulfoxide | C₂H₆OS |

| Carbon | C |

| Hydrogen | H₂ |

| Helium | He |

| Palladium | Pd |

| Activated Carbon | C |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of molecules like pentachlorofluorobenzene. It provides information on the chemical environment of magnetically active nuclei.

Variable Temperature (VT) NMR spectroscopy is a powerful method used to investigate the dynamic processes within molecules by recording spectra at different temperatures. numberanalytics.comnumberanalytics.com This technique is crucial for understanding phenomena such as conformational changes, molecular rotations, or fluxional processes where atoms or groups exchange between different positions. numberanalytics.comresearchgate.net

By lowering the temperature of the sample, it is possible to slow down these dynamic exchanges. researchgate.net If the exchange rate is fast at room temperature on the NMR timescale, the spectrum shows averaged signals. As the temperature decreases, the exchange can be slowed to the point where separate signals for each distinct conformation or isomer are observed, a phenomenon often referred to as "freezing out" the conformations. nih.gov For instance, in studies of other complex molecules, VT-NMR has been instrumental in resolving spectra consistent with solid-state structures by slowing exchange processes at temperatures as low as -50°C. researchgate.net This allows for the quantification of conformational distributions and the study of phenomena that only occur at low temperatures. nih.gov The principles of VT-NMR rely on the fact that NMR spectra are sensitive to temperature-dependent changes in molecular structure and dynamics. numberanalytics.com

Modern NMR analysis employs a variety of advanced pulse sequences to unravel complex molecular structures and enhance spectral quality. utoronto.ca Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are indispensable for establishing the connectivity between atoms. whiterose.ac.uknumberanalytics.com COSY experiments reveal correlations between coupled nuclei (e.g., ¹H-¹H), while HSQC correlates the chemical shifts of a nucleus like ¹H with a heteronucleus like ¹³C, providing direct one-bond connectivity information. whiterose.ac.uknumberanalytics.com

The design of pulse sequences is critical for the success of an NMR experiment. utoronto.ca Advanced sequences are engineered to suppress large, unwanted signals, such as those from solvents, and to minimize relaxation losses, which is particularly important for enhancing sensitivity. utoronto.canih.gov Techniques like presaturation or excitation sculpting are commonly used for water suppression in metabolomics studies. nih.gov The selection of an appropriate pulse sequence depends on the specific analytical challenge and the information required. numberanalytics.com

Table 1: Overview of NMR Techniques for this compound Analysis

| Technique | Abbreviation | Primary Application | Information Obtained |

|---|---|---|---|

| Variable Temperature NMR | VT-NMR | Studying molecular dynamics and conformational exchange. numberanalytics.com | Thermodynamic and kinetic parameters of dynamic processes. numberanalytics.com Resolution of individual conformer signals at low temperatures. researchgate.net |

| Correlation Spectroscopy | COSY | Establishing proton-proton coupling networks. numberanalytics.com | Connectivity of hydrogen atoms within the molecule. numberanalytics.com |

| Heteronuclear Single Quantum Coherence | HSQC | Correlating protons with directly attached heteronuclei (e.g., ¹³C). whiterose.ac.uk | Direct C-H bond correlations for structural assignment. whiterose.ac.uk |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Determining spatial proximity of nuclei. whiterose.ac.uknih.gov | Through-space correlations, aiding in 3D structure elucidation. numberanalytics.com |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the molecular vibrations of a compound. edinst.com IR spectroscopy involves the absorption of infrared radiation by a molecule, exciting it to a higher vibrational state, which requires a change in the molecule's dipole moment. edinst.comyoutube.com In contrast, Raman spectroscopy involves the inelastic scattering of laser light, where the vibrational mode must cause a change in the molecule's polarizability. edinst.comyoutube.com Because of these different selection rules, some vibrations may be active in IR, some in Raman, and some in both, providing a more complete vibrational profile when used together. edinst.com

The vibrational spectra of this compound are characterized by the stretching and bending frequencies of its carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. These halogen-carbon vibrations occur in specific regions of the spectrum and are diagnostic for the presence of these functional groups. For related halogenated compounds, such as halogenometal pentacarbonyls, the far-infrared region (typically below 200 cm⁻¹) is used to assign metal-halogen stretching vibrations. rsc.org Similarly, the C-Cl and C-F stretching and bending vibrations in this compound can be assigned by analyzing its IR and Raman spectra. Raman spectroscopy is particularly sensitive to vibrations of the carbon skeleton and symmetric stretches that might be weak in the IR spectrum. edinst.com The analysis of these characteristic bond vibrations provides confirmation of the molecular structure and can be used to study intermolecular interactions in different physical states. americanpharmaceuticalreview.com

Table 2: General Wavenumber Ranges for Halogen-Carbon Vibrations

| Bond | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| C-F | Stretch | 1400 - 1000 | IR (strong), Raman (variable) |

| C-Cl | Stretch | 850 - 550 | IR (strong), Raman (strong) |

| C-C (Aromatic) | Stretch | 1600 - 1400 | IR, Raman |

| --- | Note: These are general ranges and the exact positions for this compound depend on the overall molecular structure and symmetry. | --- | --- |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, characteristic absorption bands appear due to π → π* transitions.

This technique is highly effective for monitoring the progress of chemical reactions. For example, the decomposition or consumption of a reactant can be followed by measuring the decrease in its characteristic absorbance peak over time, allowing for the determination of reaction kinetics. whiterose.ac.uk It can also be used to quantify the concentration of a substance in a solution by applying the Beer-Lambert Law, which relates absorbance to concentration, path length, and molar absorptivity. sigmaaldrich.com The solubility of compounds can be determined by measuring the UV-Vis spectra of saturated solutions. researchgate.net

Mass Spectrometry for Trace Analysis and Metabolite Identification

Mass Spectrometry (MS) is a powerful analytical technique renowned for its exceptional sensitivity and specificity, making it ideal for the trace analysis of compounds in complex mixtures. nih.govnih.gov It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio.

In environmental analysis, Gas Chromatography-Mass Spectrometry (GC/MS) is frequently used to detect and identify persistent organic pollutants. This compound has been identified as a contaminant in the wastewater streams of industrial processes using this method. researchgate.net The technique allows for the reliable identification of organochlorines, including hexachlorobenzene (B1673134) and pentachlorobenzene (B41901), in both liquid and solid waste samples. researchgate.net

Furthermore, MS, particularly when coupled with liquid chromatography (LC-MS), is a vital tool for metabolite identification in biological systems. nih.gov After a substance is administered, LC-MS can be used to separate and identify its metabolites from biological fluids like bile or urine. nih.gov The structural elucidation of these metabolites is often confirmed using high-resolution mass spectrometry and tandem MS (MS/MS) experiments, which provide fragmentation patterns that help to piece together the metabolite's structure. nih.gov For highly accurate quantification at trace levels, isotope dilution mass spectrometry is often employed. nih.gov

Table 3: Compounds Identified Alongside this compound in Industrial Wastewater by GC/MS researchgate.net

| Compound | Chemical Class |

|---|---|

| Hexachlorobenzene (HCB) | Organochlorine |

| Pentachlorobenzene | Organochlorine |

| Pentachloro(trichloroethenyl)benzene | Organochlorine |

| Octachloropentafulvalene | Organochlorine |

| Hexachlorobutadiene (HCBD) | Organochlorine |

| Hexachloroethane (B51795) (HCE) | Organochlorine |

| Nonachlorobiphenyl | Polychlorinated Biphenyl (PCB) |

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) is a powerful technique for the analysis of this compound, providing highly accurate mass measurements that facilitate unambiguous identification. The average molecular mass of this compound (C₆Cl₅F) is 268.31 g/mol . epa.gov HRMS can determine the mass of the molecular ion with exceptional precision, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions.

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed with a characteristic isotopic pattern due to the presence of five chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This isotopic signature is a key feature in its identification. Fragmentation patterns under electron ionization provide further structural confirmation. While specific high-resolution mass spectral data for this compound is not extensively detailed in readily available literature, the technique is crucial in distinguishing it from other chlorinated and fluorinated aromatic compounds, such as in the analysis of complex mixtures resulting from perchlorination reactions where it may be present as a byproduct. rsc.org

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₆Cl₅F |

| Average Mass | 268.31 g/mol epa.gov |

| Primary Application in MS | Identification and structural confirmation |

Note: The table is populated with general data; specific high-resolution mass-to-charge ratios and fragmentation data would be determined during experimental analysis.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from complex matrices and for assessing its purity. solubilityofthings.com Both gas and liquid chromatography are employed, often coupled with mass spectrometry for definitive identification. The choice of method depends on the sample matrix and the specific analytical goals.

These methods are particularly important in environmental analysis and in monitoring chemical reactions where this compound may be a component of a larger mixture of halogenated compounds. researchgate.netgoogle.comgoogleapis.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) is the most prevalent and powerful technique for the analysis of this compound, especially in complex mixtures. researchgate.netnih.govnih.gov The compound's volatility and thermal stability make it well-suited for GC separation. In GC, a sample is vaporized and passed through a capillary column with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile (carrier gas) and stationary phases.

This compound is often identified in environmental samples, such as industrial waste, through GC-MS screening. researchgate.net For instance, in the analysis of waste from aluminum refineries, this compound has been detected alongside other chlorinated compounds like hexachloroethane and chlorinated naphthalenes. researchgate.net The retention time of this compound in the GC column provides a preliminary identification, which is then confirmed by the mass spectrum obtained from the MS detector. The mass spectrometer fragments the eluted compounds into characteristic ions, providing a molecular fingerprint for positive identification. nih.gov

Table 2: GC-MS Parameters for Halogenated Compound Analysis

| Parameter | Typical Conditions |

| Column Type | Capillary column (e.g., DB-1) nih.gov |

| Injection Mode | Splitless nih.gov |

| Carrier Gas | Helium or Hydrogen |

| Detector | Mass Spectrometer (MS) |

| Application | Identification in environmental and industrial samples researchgate.net |

Note: Specific parameters such as column dimensions, temperature programs, and mass spectrometer settings are optimized for each analysis.

Liquid Chromatography Techniques

While GC-MS is more common, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), can also be utilized for the analysis of this compound and related compounds. researchgate.net HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.

Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is a common mode for separating aromatic compounds. researchgate.netsielc.com The purity of fluorinated aromatic compounds can be assessed using HPLC. googleapis.comgoogle.com For instance, the reaction yield of certain fluorinated compounds has been determined by HPLC analysis. googleapis.comgoogle.com While specific HPLC methods for this compound are not as widely documented as GC methods, the principles of reverse-phase LC are applicable. researchgate.net The detection is typically performed using a UV detector, as aromatic rings absorb ultraviolet light. researchgate.net For enhanced sensitivity and specificity, LC can be coupled with mass spectrometry (LC-MS).

Table 3: General HPLC Conditions for Aromatic Compound Analysis

| Parameter | Typical Conditions |

| Column Type | Reverse-phase (e.g., C18) researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture researchgate.net |

| Detector | UV or Mass Spectrometer (MS) |

| Application | Purity assessment and quantification googleapis.comgoogle.com |

Note: The mobile phase composition and gradient are optimized to achieve the desired separation.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of pentachlorofluorobenzene. These ab initio methods, meaning "from first principles," solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties without reliance on experimental data. lsu.edu

The concept of a potential energy surface (PES) is a cornerstone of theoretical chemistry, representing the energy of a molecule as a function of its geometry. maplesoft.com For a molecule like this compound, which has multiple vibrational degrees of freedom, the PES is a high-dimensional surface. lsu.edu Computational methods are employed to map out this surface, identifying energy minima that correspond to stable structures and saddle points that represent transition states for chemical reactions. lsu.edu

A critical feature of these surfaces, particularly in photochemistry, are conical intersections. These are points where two or more electronic potential energy surfaces become degenerate, or intersect. wikipedia.org In the vicinity of a conical intersection, the Born-Oppenheimer approximation, which separates nuclear and electronic motion, breaks down. wikipedia.org This allows for very efficient non-adiabatic transitions between electronic states, often acting as a "funnel" for a molecule to return from an excited electronic state to its ground state. maplesoft.comwikipedia.org The accurate calculation of the PES in the region of conical intersections is a significant challenge for electronic structure methods. researchgate.net The location and characterization of these intersections are crucial for understanding photochemical reaction mechanisms. wikipedia.org

For substituted benzenes, the photochemistry of low-lying excited states is a subject of detailed investigation using high-level ab initio quantum chemical calculations, such as CASSCF/CASPT2. nih.gov These studies explore how substituents, like chlorine and fluorine atoms on the benzene (B151609) ring, influence dissociation mechanisms. nih.gov

The "perfluoro effect" describes the significant changes in the electronic structure and photochemical reactivity of benzene and its derivatives upon hexafluorination. nih.gov While this compound is not fully fluorinated, the presence of a fluorine atom alongside multiple chlorine atoms introduces substantial electronic perturbations compared to benzene. The electron-withdrawing nature of fluorine and chlorine substituents can induce vibronic coupling between excited states. nih.gov

In the case of hexafluorobenzene (B1203771), this coupling occurs between the lowest-energy 1B2u (ππ) and 1E1g (πσ) excited states, selectively stabilizing the σ-type states. nih.gov This interaction leads to a distortion of the excited-state geometry, which is reflected in broad, featureless absorption bands and a significant Stokes shift in fluorescence. nih.gov This vibronic coupling is also credited with directing the chemoselectivity of photochemical reactions, such as promoting the 4π-electrocyclic ring-closing to form Dewar-benzene while destabilizing pathways to other isomers like benzvalene. nih.gov Similar effects, though modulated by the presence of chlorine atoms, are expected to play a role in the electronic behavior of this compound.

Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule. quora.com The p-orbitals of the carbon atoms in the benzene ring combine to form a set of six π molecular orbitals: three bonding and three antibonding. stemco.orgresearchgate.net The six π electrons of benzene occupy the three lower-energy bonding orbitals, resulting in a delocalized electron cloud above and below the plane of the ring. stemco.org This delocalization is a key feature of aromatic compounds. stemco.org

In this compound, the high electronegativity of the halogen substituents significantly alters the electron density distribution. The chlorine and fluorine atoms withdraw electron density from the aromatic ring, influencing the energies and shapes of the molecular orbitals. Quantum chemical calculations can precisely quantify this redistribution of electron density.

The distribution of electron density is not uniform across the molecule. Areas of higher electron density are found around the highly electronegative halogen atoms, while the carbon atoms of the ring become more electron-deficient. This polarization of the molecule has a profound impact on its reactivity and intermolecular interactions. The spatial distribution of the frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) is particularly important for predicting reactivity patterns. aip.org

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a system of atoms and molecules. rsc.org By solving Newton's equations of motion for a collection of particles, MD simulations can predict the structural and dynamical properties of liquids and solutions. rsc.orgibm.com For this compound, MD simulations can be used to study its behavior in the liquid phase or in solution.

Solvation free energy is a critical thermodynamic quantity that describes the energy change associated with transferring a solute molecule from a vacuum to a solvent. It is a key parameter for understanding solubility, partitioning behavior, and other physicochemical properties. nih.gov Computational models can predict the solvation free energy of organic compounds with a reasonable degree of accuracy. nih.gov

MD simulations are a powerful tool for studying solvation at a molecular level. nih.gov By simulating a single solute molecule, such as this compound, surrounded by a large number of solvent molecules, one can gain detailed insights into the interactions between the solute and the solvent. nih.gov These simulations can reveal the structure of the solvent around the solute and the dynamics of the solvent molecules in the solvation shell. nih.gov

Table 1: Theoretical and Computational Approaches to Studying this compound

| Approach | Focus | Key Information Obtained |

|---|---|---|

| Quantum Chemical Calculations | Electronic Structure | Potential energy surfaces, conical intersections, molecular orbital energies and shapes, electron density distribution, influence of substituents (perfluoro effect). |

| Molecular Dynamics Simulations | Structural and Dynamical Properties in Condensed Phases | Solvation structure, solvent-solute interactions, diffusion coefficients, solvation free energies. |

| Computational Modeling of Reaction Mechanisms | Elucidation of Reaction Pathways | Transition state structures and energies, reaction energy profiles, role of catalysts and intermediates. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, computational methods can identify the lowest energy path from reactants to products, passing through one or more transition states. This allows for a detailed understanding of the reaction mechanism at a molecular level.

For reactions involving substituted benzenes, such as halogen exchange reactions, computational studies can provide insights into the role of catalysts and the nature of intermediates. google.com For example, in the synthesis of fluorinated aromatic compounds, computational modeling can help to understand how catalysts facilitate the displacement of chlorine or bromine atoms by fluorine. google.com

Furthermore, computational studies can rationalize the observed regioselectivity in reactions of substituted benzenes. nih.gov The calculated electron density distribution and the energies of possible intermediates can explain why a reaction occurs at a specific position on the aromatic ring. Detailed quantum chemical calculations can provide a rationale for the electronic structure of reactants, intermediates, and products, offering a deeper understanding of the factors that control the reaction outcome. nih.gov

Environmental Transport and Transformation Mechanisms

Atmospheric Fate Processes

The atmospheric fate of pentachlorofluorobenzene is governed by its tendency to volatilize, its dispersion in the atmosphere, and its degradation through photolytic reactions.

Volatilization and Atmospheric Dispersion Modeling

Table 1: Physical Properties of this compound Relevant to Atmospheric Fate

| Property | Value/Description | Reference |

| Vapor Pressure | Low | chlorobenzene.ltdfluorobenzene.ltd |

| Flash Point | 99 °C | fluorobenzene.ltd |

Photolytic Degradation Pathways in the Atmosphere

Once in the atmosphere, this compound may undergo photolytic degradation. Studies on similar compounds, such as hexafluorobenzene (B1203771) (C6F6) and pentafluorobenzene (B134492) (C6F5H), indicate that photolysis via UV irradiation can occur, although with small quantum yields. rsc.orgnih.gov For pentafluorobenzene, UV irradiation at 254 nm leads to ring-opening with a quantum yield of less than 0.03. rsc.orgnih.gov

The primary atmospheric degradation pathway for many aromatic compounds is reaction with hydroxyl (OH) radicals. ethz.ch For pentafluorobenzene, the rate constant for its reaction with OH radicals has been determined to be (2.56 ± 0.62) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. rsc.orgnih.gov This reaction is a significant factor in determining the atmospheric lifetime of such compounds. While a specific photolysis rate for this compound has not been reported in the searched literature, the data for pentafluorobenzene suggests that reaction with OH radicals would likely be a more significant atmospheric sink than direct photolysis. rsc.orgnih.govcmascenter.org

Aquatic and Terrestrial Transport Phenomena

The transport of this compound in aquatic and terrestrial systems is largely influenced by its solubility and its interaction with soils and sediments.

Solubility Dynamics in Various Environmental Matrices

This compound is reported to be insoluble or only slightly soluble in water. rsc.orglookchem.com This low aqueous solubility limits its mobility in dissolved form in aquatic environments and in soil porewater. nist.govnist.gov The solubility of a chemical in various environmental matrices is a critical parameter for assessing its transport potential. researchgate.net In the case of this compound, its hydrophobic nature suggests a preference for partitioning into organic phases. researchgate.net

Table 2: Solubility of this compound

| Medium | Solubility | Reference |

| Water | Insoluble / Slightly Soluble | rsc.orglookchem.com |

Adsorption and Desorption Processes in Soils and Sediments

Due to its low water solubility and hydrophobicity, this compound is expected to exhibit significant adsorption to soil organic matter and sediments. claire.co.ukecetoc.org The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of this adsorption. chemsafetypro.com A high Koc value indicates strong binding to soil and sediment, which reduces the compound's mobility and bioavailability. chemsafetypro.comwa.gov While a specific Koc value for this compound was not found in the reviewed literature, for nonionic organic compounds, Koc is a critical input for environmental fate models. wa.gov The strong adsorption of similar chlorinated aromatic compounds to soil and sediment particles can also lead to their transport via erosion and surface runoff. ecetoc.org

Biotransformation and Biodegradation Potential

The persistence of halogenated aromatic compounds in the environment is often linked to their resistance to microbial degradation.

Highly chlorinated compounds, such as polychlorinated biphenyls (PCBs), are known to be extremely resistant to chemical and microbial degradation. researchgate.net While specific studies on the biotransformation of this compound are scarce, research on related compounds provides some insights. For instance, the biodegradation of pentachlorobiphenyl has been observed, with complete degradation of a 1 mg/L solution within 12 hours by Microbacterium paraoxydans under specific laboratory conditions. nih.govresearchgate.net The degradation of chlorobenzenes is also known to occur, often initiated by dioxygenase enzymes that are believed to have evolved from those that degrade benzene (B151609) and toluene. ethz.chnih.gov However, the high degree of chlorination in this compound likely makes it highly recalcitrant to microbial attack. nih.gov The degradation pathways for other highly chlorinated compounds like pentachlorophenol (B1679276) have been elucidated in some bacteria, but it is uncertain if similar pathways would be effective for this compound. researchgate.net The presence of a carbon-fluorine bond, the strongest single bond in organic chemistry, may further increase its resistance to degradation.

Microbial Degradation Mechanisms

Direct microbial degradation of this compound has been the subject of limited specific research. However, the degradation pathways of structurally similar compounds, such as other fluoroaromatics and polychlorinated benzenes, provide a basis for understanding its potential biotransformation. The high stability of the carbon-fluorine and carbon-chlorine bonds presents a significant challenge for microbial enzymatic systems. asm.orgnih.gov

Under aerobic conditions , the initial step in the degradation of many aromatic hydrocarbons involves the action of oxygenases. mdpi.com For fluoroaromatics, promiscuous ring-hydroxylating dioxygenases can initiate the degradation process. asm.orgresearchgate.net However, the high degree of chlorination in this compound may hinder this initial oxidative attack. The degradation of chlorobenzenes is known to proceed via the formation of chlorocatechols, which are then subject to ring cleavage. ethz.chresearchgate.net It is plausible that a similar, albeit likely slower, pathway could occur for this compound, leading to the formation of chlorinated and fluorinated catechol derivatives.

Under anaerobic conditions , reductive dechlorination is a key mechanism for the breakdown of highly chlorinated compounds. rero.ch This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. nih.govresearchgate.net Several anaerobic bacteria have demonstrated the ability to use chlorinated compounds as electron acceptors in a process known as dehalorespiration. rero.ch For pentachlorobenzene (B41901), a closely related compound, reductive dechlorination to lower chlorinated benzenes has been observed under anaerobic conditions. nih.gov It is therefore hypothesized that this compound could undergo a similar process of reductive dechlorination, potentially followed by the cleavage of the aromatic ring. The carbon-fluorine bond is generally more stable than the carbon-chlorine bond, suggesting that dechlorination would likely precede defluorination. nih.gov The cleavage of the C-F bond is a thermodynamically demanding reaction, and specific enzymes capable of this are scarce in the microbial world. researchgate.net

Environmental Persistence Assessment

This compound is recognized as a persistent organic pollutant (POP) due to its resistance to degradation. solubilityofthings.com Its chemical structure, characterized by the presence of five chlorine atoms and one fluorine atom on a benzene ring, imparts a high degree of chemical and thermal stability. solubilityofthings.com This stability, combined with its hydrophobic nature, contributes to its persistence in various environmental compartments.

There is a lack of specific quantitative data on the environmental half-life of this compound. However, data for the structurally similar compound, pentachlorobenzene, can provide an indication of its likely persistence. For instance, pentachlorobenzene has been shown to be resistant to aerobic degradation in soil, with reported half-lives of 194 and 345 days in laboratory studies. nih.gov In anaerobic sediments, the degradation of compounds like hexachlorobenzene (B1673134) can have half-lives extending from several years to over two decades. researchgate.net Given the additional stability conferred by the fluorine atom, it is expected that this compound would exhibit a similar or even greater level of persistence.

The high lipophilicity of highly halogenated compounds like this compound suggests a potential for bioaccumulation in the fatty tissues of organisms. solubilityofthings.comresearchgate.net This characteristic, coupled with its persistence, raises concerns about its long-term impact on ecosystems.

Analytical Methodologies for Environmental Monitoring

The accurate detection and quantification of this compound in environmental samples are essential for assessing its distribution and potential risks. This requires sophisticated analytical techniques capable of identifying the compound at low concentrations in complex matrices.

Detection and Quantification in Environmental Samples

The analysis of this compound in environmental matrices such as water, soil, and sediment typically involves a multi-step process encompassing sample extraction, cleanup, and instrumental analysis.

Sample Preparation: The first step involves extracting the analyte from the sample matrix. Common techniques for solid samples like soil and sediment include Soxhlet extraction and accelerated solvent extraction (ASE) using organic solvents such as hexane (B92381) or acetone/hexane mixtures. nih.govbioline.org.br For water samples, liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) is frequently employed to concentrate the analyte and remove interfering substances. nih.govspringernature.com A study by Greenpeace reported the use of liquid-liquid extraction with pentane (B18724) for the analysis of this compound in industrial wastewater. researchgate.net

Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that could interfere with the analysis. This can be achieved using techniques such as gel permeation chromatography (GPC) or adsorption chromatography with materials like Florisil. researchgate.netnih.gov

Instrumental Analysis: The primary analytical technique for the detection and quantification of this compound is Gas Chromatography (GC) coupled with a suitable detector. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of organic pollutants. nih.govnih.gov GC-MS provides both the retention time from the gas chromatograph and the mass spectrum of the compound, which allows for highly specific and sensitive detection. springernature.com In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of this compound, further enhancing sensitivity and selectivity. psu.edu A Greenpeace report documented the use of GC/MS for the analysis of organic contaminants, including this compound, in wastewater samples from an aluminum refinery. researchgate.net

Gas Chromatography-Electron Capture Detection (GC-ECD): The Electron Capture Detector is highly sensitive to halogenated compounds, making it well-suited for the analysis of this compound. nih.gov While GC-ECD provides high sensitivity, it is less specific than GC-MS and may be more susceptible to interferences from other co-eluting halogenated compounds. nih.gov

The table below summarizes the analytical methods used for the detection of this compound and related compounds in environmental samples.

| Analytical Technique | Sample Matrix | Extraction Method | Detection Method | Reference |

| GC/MS | Wastewater | Liquid-liquid extraction | Mass Spectrometry | researchgate.net |

| GC-ECD | Water, Soil | Soxhlet, SPE | Electron Capture | nih.gov |

| GC-MS | Meat, Fish | ASE | Mass Spectrometry | nih.gov |

| GC-MS | Biological Samples | LLE, SPE | Mass Spectrometry | springernature.com |

Applications in Advanced Materials and Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

The highly substituted nature of the Pentachlorofluorobenzene ring makes it a valuable precursor in organic synthesis. The presence of multiple halogen atoms provides several reactive sites for nucleophilic aromatic substitution reactions, a fundamental process for constructing more complex molecules.

Precursor for Complex Organic Molecules

Organic chemists utilize this compound as a starting material to build intricate molecular frameworks. The fluorine and chlorine atoms can be selectively replaced by various nucleophiles, allowing for the stepwise construction of complex structures. This controlled reactivity is crucial in multi-step syntheses where precision and predictability are paramount. The electron-withdrawing nature of the halogen atoms activates the aromatic ring towards nucleophilic attack, facilitating reactions that would otherwise be difficult to achieve with less substituted benzene (B151609) derivatives.

Building Block for Functionalized Aromatic Systems

This compound serves as a foundational building block for a variety of functionalized aromatic systems. Through nucleophilic aromatic substitution, different functional groups can be introduced onto the benzene ring, leading to the creation of molecules with specific chemical and physical properties. This strategy is employed to synthesize compounds with applications ranging from pharmaceuticals to materials science. The ability to sequentially replace the halogen atoms allows for the creation of a diverse library of polysubstituted aromatic compounds from a single, readily available starting material.

Applications in Agrochemical Research